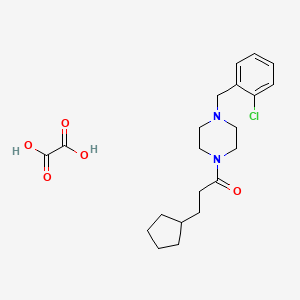
1-(3,4-dimethoxybenzoyl)-4-(4-ethylbenzyl)piperazine oxalate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(3,4-dimethoxybenzoyl)-4-(4-ethylbenzyl)piperazine derivatives involves several key steps, including condensation reactions and the use of specific catalysts to achieve the desired molecular structure. Xu et al. (1995) described the synthesis of related 3,4-dimethoxybenzoyl-piperazine derivatives, highlighting the use of IR, MS, H-NMR, and elemental analysis for structural confirmation (Xu et al., 1995).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively analyzed using spectroscopic techniques and X-ray diffraction studies. For instance, Sanjeevarayappa et al. (2015) characterized the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, detailing the crystal system and molecular interactions (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives often include cyclocondensation and substitution reactions. Rajkumar et al. (2014) achieved the synthesis of novel piperazine derivatives through a multi-component reaction, indicating the versatility of piperazine chemistry (Rajkumar et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Weatherhead-Kloster et al. (2005) studied the hydrogen-bond association of a piperazine dione, showing how crystallography can reveal detailed physical properties (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of these compounds. Ramesh et al. (2006) described an improved synthesis process for a related compound, highlighting the importance of understanding these properties for drug development (Ramesh et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
A study on the synthesis and biological evaluation of 1,4-disubstituted piperazine derivatives highlights their potential as antimicrobial agents. These compounds exhibit moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains, suggesting their relevance in addressing antibiotic resistance issues (Jadhav et al., 2017).
Anti-Inflammatory and Analgesic Agents
Another research area involves the synthesis of novel benzodifuranyl derivatives, demonstrating significant inhibitory activity on cyclooxygenase-2 (COX-2), with notable analgesic and anti-inflammatory activities. These findings indicate the compound's potential in developing new treatments for inflammation and pain management (Abu‐Hashem et al., 2020).
Cardiotropic Activity
Research on 3,4-dimethoxybenzoyl-piperazine derivatives has shown that certain compounds possess positive inotropic activity, which could be beneficial in developing treatments for heart conditions (Xu et al., 1995).
Antimicrobial and Anti-Proliferative Activities
The synthesis of 1,3,4-oxadiazole N-Mannich bases derived from 3,4-dimethoxyphenyl compounds has been explored for their antimicrobial and anti-proliferative activities. Certain derivatives showed broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines, suggesting their utility in cancer therapy and infection control (Al-Wahaibi et al., 2021).
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3.C2H2O4/c1-4-17-5-7-18(8-6-17)16-23-11-13-24(14-12-23)22(25)19-9-10-20(26-2)21(15-19)27-3;3-1(4)2(5)6/h5-10,15H,4,11-14,16H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPGZIFZTZBMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-ethoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B4015003.png)
![(5-methyl-2-phenyl-1,3-dioxan-5-yl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B4015005.png)
![10-acetyl-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015013.png)


![2-methoxyethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4015041.png)


![2-(1-{1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B4015069.png)
![3-(2-chlorophenyl)-2-[4-(dimethylamino)-3-nitrophenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4015078.png)


![1-(4-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4015100.png)